molecular formula C19H18N4O3 B4520778 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4520778
M. Wt: 350.4 g/mol
InChI Key: RLKLOAZSUXZLHH-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide is 350.13789045 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound is involved in various chemical synthesis processes, demonstrating its utility in creating a range of derivatives with potential biological activities. For example, it has been shown that pyridazino(4,5-b)indole-1-acetamide compounds, which share structural similarities, exhibit a wide range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties. These compounds are synthesized through methods involving halo, methyl, methoxy, or nitro substitutions, showcasing the compound's versatility in chemical reactions and potential for creating biologically active molecules (Habernickel, 2002).

Biological Activities

The derivatives of similar compounds have been extensively studied for their biological activities. For instance, certain derivatives demonstrated significant antinociceptive (pain-blocking) activity, surpassing that of aspirin in animal models. This suggests potential therapeutic applications for pain management. Moreover, the structural relationship between these compounds and their biological activities has been the subject of detailed investigation, revealing insights into how molecular modifications can influence therapeutic efficacy (Dogruer et al., 2000).

Insecticidal Applications

Research has also explored the insecticidal potential of pyridine derivatives, with some compounds demonstrating potent activity against agricultural pests. This indicates the potential for developing new, effective insecticides based on these chemical frameworks, contributing to more sustainable agricultural practices (Bakhite et al., 2014).

Antimicrobial Properties

The antimicrobial properties of pyridines and their derivatives have been another area of interest. Studies have synthesized various compounds that showed comparable or superior activity against bacteria and fungi relative to standard antibiotics. This underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Hossan et al., 2012).

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-16-6-4-15(5-7-16)17-8-9-19(25)23(22-17)13-18(24)21-12-14-3-2-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKLOAZSUXZLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

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